molecular formula C16H16F3NO B1329163 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-75-4

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1329163
CAS No.: 946784-75-4
M. Wt: 295.3 g/mol
InChI Key: VTJNETJUIRUBTQ-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline (CAS 946784-75-4) is a high-purity chemical building block with the molecular formula C16H16F3NO and a molecular weight of 295.31 g/mol . This aniline derivative is structurally characterized by a trifluoromethyl group and a 4-isopropylphenoxy substitution, making it a valuable intermediate in advanced organic synthesis and medicinal chemistry research. Compounds within this chemical family are frequently employed as key precursors in the development of pharmacologically active molecules, including the synthesis of novel analgesics and other active pharmaceutical ingredients (APIs) . The presence of the aniline functional group and the electron-withdrawing trifluoromethyl group makes this compound a versatile scaffold for nucleophilic aromatic substitution and other reactions to construct complex heterocyclic systems, such as quinoxalines and phenazines . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10(2)11-3-5-12(6-4-11)21-13-7-8-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJNETJUIRUBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on Diaryl Ether Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether aniline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This structural motif, characterized by two aryl rings linked through an ether oxygen and bearing an aniline group, offers a unique blend of conformational flexibility and structural rigidity. This allows for precise interactions with various biological targets, leading to the development of drugs for diverse therapeutic areas, including oncology and infectious diseases.[1][2] This guide provides a comprehensive technical overview of diaryl ether aniline derivatives, covering their synthesis, structure-activity relationships (SAR), and therapeutic applications, with the aim of serving as a vital resource for professionals in the field of drug discovery and development.

Core Synthetic Methodologies

The synthesis of diaryl ether aniline derivatives primarily revolves around the formation of the diaryl ether (C-O) bond. The two most powerful and widely employed methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. The selection of a particular method often depends on factors such as substrate scope, functional group tolerance, and reaction conditions.

The Ullmann Condensation: A Classic Approach

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide.[1][4] Historically, this reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1][5]

Key Features of the Ullmann Condensation:

  • Catalyst: Traditionally uses copper metal or copper salts (e.g., CuI, Cu₂O).[4][6][7]

  • Base: Requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenol.[6][8]

  • Solvent: Typically performed in high-boiling polar aprotic solvents like DMF or NMP.[6][8]

  • Substrate Scope: Generally favors electron-poor aryl halides.[9]

Experimental Protocol: Synthesis of 3,4-dimethylphenyl-4-nitrophenyl ether

  • Thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) are stirred in dry dioxane (30 mL) under a nitrogen atmosphere for 10 minutes at room temperature.

  • A solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (7.0 mmol) in dioxane (8 mL) is added gradually to the suspension.

  • The mixture is heated to a gentle reflux (95°C) and maintained at this temperature for 5 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • Ethyl acetate (40 mL), 1 N HCl (5 mL), and brine are added, and the mixture is stirred for 15 minutes.

  • The mixture is filtered through Celite, and the organic layer is washed sequentially with water, aqueous NH₄OH, and water again, then dried over anhydrous MgSO₄.

  • Removal of the solvent yields the product, which can be further purified by crystallization.[10]

The Buchwald-Hartwig C-O Coupling: A Modern Alternative

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers, offering a milder and more versatile alternative to the Ullmann condensation.[9][11][12] This method exhibits broader substrate scope and greater functional group tolerance.[11]

Key Features of the Buchwald-Hartwig C-O Coupling:

  • Catalyst: Employs a palladium(0) catalyst, often in conjunction with bulky, electron-rich phosphine ligands.[9][13]

  • Base: Utilizes strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[9]

  • Solvent: Commonly carried out in aprotic solvents such as toluene or dioxane.[9]

  • Reaction Temperature: Generally proceeds at milder temperatures (80-120°C) compared to the Ullmann reaction.[9]

Diagram: Comparison of Synthetic Routes

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling U_Reactants Phenol + Aryl Halide U_Conditions Copper Catalyst High Temperature (>100-220°C) Strong Inorganic Base U_Reactants->U_Conditions U_Product Diaryl Ether Aniline U_Conditions->U_Product B_Reactants Phenol + Aryl Halide/Pseudohalide B_Conditions Palladium Catalyst + Ligand Milder Temperature (80-120°C) Strong, Non-nucleophilic Base B_Reactants->B_Conditions B_Product Diaryl Ether Aniline B_Conditions->B_Product

Caption: Key differences between the Ullmann Condensation and Buchwald-Hartwig C-O Coupling.

Structure-Activity Relationship (SAR) Insights

The biological activity of diaryl ether aniline derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic rings.[2][14] Understanding these SARs is critical for optimizing the potency and selectivity of drug candidates.

  • Aniline Moiety: The aniline group is a crucial pharmacophoric element. Substitution on the aniline ring, particularly with small lipophilic groups like halogens or methyl groups, can significantly impact activity.[15] For instance, in a series of 4-anilinoquinazolines developed as VEGF receptor tyrosine kinase inhibitors, small substituents at the C-4' position of the aniline were preferred.[15]

  • Diaryl Ether Linkage: The ether linkage provides conformational flexibility, which is vital for optimal binding to the target protein. The angle between the two aryl rings can be a key determinant of biological activity.

  • Second Aryl Ring: This part of the scaffold offers considerable scope for modification to enhance properties like solubility, metabolic stability, and target engagement. For example, in a study on diaryl ether-based herbicides, modifications to this ring were explored to discover new modes of action.[16]

Table: SAR Summary for a Series of VEGF Receptor Tyrosine Kinase Inhibitors

Bicyclic Ring SystemAniline Substitution (C-4')Aniline Substitution (C-2')Aniline Substitution (meta)IC₅₀ (nM)
QuinazolineHalogen/MethylHydrogen/FluorineHModerate
QuinazolineHalogen/MethylHydrogen/FluorineOH< 2
QuinolineHalogen/MethylHydrogen/FluorineOH< 2
CinnolineHalogen/MethylHydrogen/FluorineHActive

Source: Adapted from a study on 4-anilinoquinazolines as VEGF receptor inhibitors.[15]

Therapeutic Applications

The diaryl ether aniline scaffold is a privileged structure in drug discovery, with applications spanning multiple therapeutic areas.[1][2][3]

Anticancer Agents

This class of compounds is particularly prominent in oncology. Many diaryl ether derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer progression.[14][17] For example, a series of diaryl-ureas with a novel isoxazol[3,4-b]pyridine-3-amino-structure were designed as multi-target inhibitors against receptor tyrosine kinases, with some compounds showing potent inhibition of FLT-3, KDR, and PDGFR-β.[18]

Antimicrobial Agents

Diaryl ether aniline derivatives have also demonstrated significant potential as antimicrobial agents.[19][20] Their mechanism of action can involve the disruption of bacterial membranes or the inhibition of essential enzymes.[21] For instance, research into diaryl ether-based inhibitors of P. aeruginosa FabV, an enoyl-acyl carrier protein reductase, has identified promising candidates for the development of new antibacterials.[22] The well-known antimicrobial agent triclosan, a diaryl ether, has served as a starting point for the design of novel inhibitors targeting bacterial fatty acid synthesis.[23]

Diagram: Therapeutic Landscape of Diaryl Ether Aniline Derivatives

G Core Diaryl Ether Aniline Scaffold Anticancer Anticancer Core->Anticancer Kinase Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Enzyme Inhibition, Membrane Disruption Herbicidal Herbicidal Core->Herbicidal ALS Inhibition Other Other Therapeutic Applications Core->Other

Caption: Diverse therapeutic applications of the diaryl ether aniline scaffold.

Spectroscopic Characterization

The structural elucidation of newly synthesized diaryl ether aniline derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: Protons on the carbon adjacent to the ether oxygen typically show a downfield chemical shift, appearing in the 3.4-4.5 ppm range.[24] The aromatic protons will exhibit complex splitting patterns that can be used to deduce the substitution on the rings.

  • ¹³C NMR: The carbon atoms directly bonded to the ether oxygen are also deshielded and typically resonate in the 50-80 δ range.[24]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound. Ethers often undergo characteristic fragmentation patterns, such as alpha-cleavage, which can provide further structural information.[25][26]

Conclusion and Future Perspectives

Diaryl ether aniline derivatives continue to be a highly fruitful area of research in medicinal chemistry. The versatility of this scaffold, combined with an ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. Future efforts will likely focus on the development of more selective and potent compounds, the exploration of new biological targets, and the application of computational methods to guide drug design. The rich history and proven success of this chemical class provide a strong foundation for future discoveries that will undoubtedly benefit human health.

References

  • The Diaryl Ether Aniline Scaffold: A Journey from Classic Synthesis to Modern Drug Discovery. BenchChem.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Recent work for the synthesis of diaryl ethers and the application of...
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines.
  • Ullmann Condens
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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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  • NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
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  • Design and Synthesis of Novel Antimicrobial Agents. PMC - NIH.
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  • Synthesis, Molecular Structure, Electronic, Spectroscopic, NLO and Antimicrobial Study of N-Benzyl-2-(5-aryl)aniline Derivatives | Request PDF.
  • Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalari
  • Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. PubMed.
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Rasayan Journal of Chemistry.
  • Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines. PubMed.
  • New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calcul
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  • Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate: Infrared, Normal Raman, Surface-Enhanced Raman Sc
  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry.

Sources

An In-depth Technical Guide to 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a synthetic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a trifluoromethylated aniline core with an isopropylphenoxy moiety, presents a unique scaffold for the development of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on practical insights for laboratory and developmental settings.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

PropertyValueSource
Molecular Formula C₁₆H₁₆F₃NO-
Molecular Weight 295.30 g/mol -
Appearance Off-white to pale yellow solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Poorly soluble in water.[2]
LogP (predicted) 4.8-

Synthesis and Mechanism

The synthesis of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[3][4] This reaction involves the formation of a diaryl ether linkage between an aryl halide and a phenol.

Synthetic Pathway

The logical synthetic route involves the coupling of 2-bromo-1-(trifluoromethyl)benzene with 4-isopropylphenol in the presence of a copper catalyst and a base.

Synthesis of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Bromo-1-(trifluoromethyl)benzene product 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline reactant1->product Ullmann Condensation reactant2 4-Isopropylphenol reactant2->product catalyst CuI, L-proline, K2CO3 solvent DMSO, Heat

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a substituted diaryl ether aniline, a structural motif of significant interest in medicinal chemistry and materials science. The unique combination of a flexible diaryl ether linkage, an electron-withdrawing trifluoromethyl group, and a nucleophilic aniline moiety makes it a valuable intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive, field-tested protocol for the synthesis of this target compound, emphasizing the chemical rationale behind the procedural steps, robust purification techniques, and essential safety considerations. Our approach is grounded in the principles of the Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[1][2]

Synthetic Strategy: The Ullmann Condensation

The core of this synthesis is the formation of a carbon-oxygen (C-O) bond between two aryl rings. While modern palladium-catalyzed methods like the Buchwald-Hartwig coupling exist, the copper-catalyzed Ullmann condensation remains a powerful and cost-effective strategy, particularly for electron-deficient aryl halides.[3][4][5][6] The reaction couples an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1][6]

Our synthetic design involves the coupling of two commercially available precursors: 4-chloro-2-(trifluoromethyl)aniline and 4-isopropylphenol . This disconnection is strategically chosen for the accessibility of the starting materials and the reliability of the subsequent C-O bond formation.

Reaction Workflow Diagram

Synthesis_Workflow cluster_conditions Reaction Conditions SM1 4-chloro-2-(trifluoromethyl)aniline Reaction Ullmann Condensation SM1->Reaction SM2 4-isopropylphenol SM2->Reaction Product 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline Reaction->Product Yield Catalyst Catalyst: CuI Base Base: K₂CO₃ Solvent Solvent: NMP Temp Temperature: 140-150 °C Atmosphere Atmosphere: Inert (N₂ or Ar)

Caption: Ullmann condensation workflow for the target synthesis.

Experimental Protocol

This section details the step-by-step procedure for the synthesis, purification, and characterization of the title compound.

Materials & Reagents
Reagent/MaterialMolecular Weight ( g/mol )MolesEquivalentsAmountSupplierPurity
4-chloro-2-(trifluoromethyl)aniline195.5710.0 mmol1.01.96 gSigma-Aldrich97%
4-isopropylphenol136.1912.0 mmol1.21.63 gSigma-Aldrich98%
Copper(I) Iodide (CuI)190.451.0 mmol0.1190 mgAcros Organics99%
Potassium Carbonate (K₂CO₃)138.2120.0 mmol2.02.76 gFisher Scientific≥99%
N-Methyl-2-pyrrolidone (NMP)99.13--20 mLVWRAnhydrous
Ethyl Acetate88.11--~200 mLVWRHPLC Grade
Hexane86.18--~400 mLVWRHPLC Grade
Triethylamine (NEt₃)101.19--~2-3 mLSigma-Aldrich≥99.5%
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~10 gFisher ScientificACS Grade
Silica Gel---~50 gSorbent Tech.230-400 mesh
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. The system should be flame-dried under vacuum and cooled under an inert atmosphere to ensure anhydrous conditions.

  • Charging Reagents: To the flask, add 4-chloro-2-(trifluoromethyl)aniline (1.96 g, 10.0 mmol), 4-isopropylphenol (1.63 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

    • Causality Note: An excess of the phenol component (1.2 eq) is used to drive the reaction towards completion. Potassium carbonate acts as the base to deprotonate the phenol, forming the reactive phenoxide nucleophile. Copper(I) is the essential catalyst for this C-O cross-coupling reaction.

  • Solvent Addition & Degassing: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL) via syringe. Bubble nitrogen or argon gas through the stirred solution for 15 minutes to remove any dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C using a heating mantle with a temperature controller. Maintain vigorous stirring under a positive pressure of inert gas.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the heat, allow the mixture to cool slightly, and extract a small aliquot with a pipette. Dilute the aliquot with ethyl acetate and spot on a TLC plate (e.g., developing with 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours, indicated by the consumption of the limiting reagent (4-chloro-2-(trifluoromethyl)aniline).

  • Work-up Procedure: a. Cool the reaction mixture to room temperature. b. Add 50 mL of deionized water and 50 mL of ethyl acetate to the flask. Stir vigorously for 10 minutes. c. Filter the mixture through a pad of Celite® to remove the insoluble copper salts and excess potassium carbonate. Wash the filter cake with an additional 20 mL of ethyl acetate. d. Transfer the filtrate to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate. f. Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification Protocol: Column Chromatography

The crude product requires purification to remove unreacted starting materials and side products. Flash column chromatography is the preferred method.[7]

  • Eluent Preparation: Prepare an eluent system of Hexane:Ethyl Acetate. A gradient elution is recommended, starting from 95:5 (v/v) and gradually increasing the polarity. Crucially, add 0.5% (v/v) of triethylamine to the eluent mixture.

    • Expertise Note: The addition of a basic modifier like triethylamine is critical when purifying amines on silica gel.[7] Silica is acidic and can cause significant peak tailing and poor separation of basic compounds like anilines. Triethylamine neutralizes the acidic sites on the silica surface, leading to sharp, well-resolved bands.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (95:5 Hexane:EtOAc + 0.5% NEt₃) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica column.

  • Elution & Collection: Begin elution with the starting mobile phase, collecting fractions. Monitor the fractions by TLC. The desired product will elute as the polarity of the mobile phase is increased.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline as a purified solid or oil.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, a septet and a doublet for the isopropyl group, and a broad singlet for the aniline N-H protons.

  • ¹⁹F NMR: A singlet peak is expected for the -CF₃ group.[8]

  • Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show a molecular ion peak (M⁺) corresponding to the calculated mass of C₁₆H₁₆F₃NO.[9][10]

    • Expected [M]⁺: 295.12

  • Purity Assessment (HPLC): Purity should be ≥95% as determined by HPLC analysis.

Safety & Handling

It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-chloro-2-(trifluoromethyl)aniline: This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[11][12][13] Avoid generating dust or aerosols.

  • 4-isopropylphenol: This reagent is corrosive and can cause severe skin burns and eye damage.[14][15] Handle with extreme care.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a suspected reproductive hazard. Avoid inhalation and skin contact.

  • Copper(I) Iodide: Toxic if ingested.

  • Potassium Carbonate: May cause skin and eye irritation.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

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  • SynArchive. Ullmann Condensation. [Link]

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  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
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  • Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
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  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

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  • Gujarat Fluorochemicals Limited. Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. [Link]

  • Chemsrc. 4-Chloro-2-(trifluoromethyl)aniline. [Link]

  • Sciforum. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • MPG.PuRe. Supporting Information. [Link]

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Sources

Nucleophilic aromatic substitution protocols for diaryl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Diaryl Ether Synthesis via Nucleophilic Aromatic Substitution (


) 

Core Directive & Executive Summary

The synthesis of diaryl ethers is a cornerstone in the production of bioactive pharmacophores, including thyromimetics, vancomycin antibiotics, and kinase inhibitors like Sorafenib. While transition-metal-catalyzed methods (Ullmann, Buchwald-Hartwig) have gained ground, Nucleophilic Aromatic Substitution (


)  remains the preferred industrial route for electron-deficient systems due to its scalability, absence of heavy metal contaminants, and atom economy.

This guide provides a validated, self-consistent framework for designing


 protocols. It moves beyond "recipe following" to "reaction engineering," focusing on the interplay between nucleophile basicity, electrophile activation, and solvent-base compatibility.

Mechanistic Grounding & Strategic Planning

To optimize


, one must exploit the Meisenheimer Complex —the resonance-stabilized anionic intermediate formed after nucleophilic attack. Unlike 

reactions, steric hindrance is less critical than electronic activation.
The "Element Effect" and Leaving Group Selection

In


, the rate-determining step is usually the nucleophilic attack (addition), not the bond breaking (elimination). Therefore, highly electronegative leaving groups that stabilize the transition state accelerate the reaction.
  • Reactivity Order:

    
    [1]
    
  • Implication: Aryl fluorides are vastly superior to aryl chlorides for difficult substrates, despite the stronger C-F bond strength.

Visualizing the Pathway

SNAr_Mechanism Start Substrate (Ar-X + :Nu-) TS1 Transition State 1 (Attack) Start->TS1 Rate Determining Step (Favored by EWG & F) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Elimination) Inter->TS2 Product Diaryl Ether (Ar-Nu + X-) TS2->Product Fast Step

Figure 1: The Addition-Elimination mechanism. The stability of the Meisenheimer complex dictates the reaction kinetics.

Validated Experimental Protocols

Protocol A: The "Standard" Activated System

Best for: Aryl fluorides/chlorides with strong ortho/para EWGs (


, 

,

).

Rationale: Potassium carbonate (


) is cost-effective and sufficient for activated systems. DMSO is chosen for its high dielectric constant, which dissociates the ion pair, increasing nucleophile reactivity.

Materials:

  • Electrophile: 1-fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base:

    
     (anhydrous, micronized, 1.5 equiv)
    
  • Solvent: DMSO (anhydrous, 0.5 M concentration)

Step-by-Step:

  • Preparation: Dry

    
     in an oven at 120°C for 4 hours prior to use. Water acts as a competing nucleophile (hydrolysis).
    
  • Mixing: In a reaction vial equipped with a stir bar, combine the phenol (1.1 equiv) and

    
     (1.5 equiv) in DMSO. Stir at room temperature for 15 minutes to generate the phenoxide in situ.
    
  • Addition: Add the aryl fluoride (1.0 equiv).

  • Reaction: Heat to 80°C . Monitor via TLC or HPLC.

    • Checkpoint: Activated aryl fluorides typically convert within 1–3 hours. Aryl chlorides may require 100–120°C and 6–12 hours.

  • Workup: Pour mixture into 10 volumes of ice-water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Protocol B: The "Cesium Effect" for Difficult Substrates

Best for: Less activated rings (e.g., pyridines, single EWG), sterically hindered phenols, or temperature-sensitive substrates.

Rationale: Cesium Carbonate (


) exhibits superior solubility in organic solvents compared to potassium salts. The large, soft cesium cation forms a "loose" ion pair with the phenoxide, creating a "naked" anion that is significantly more nucleophilic [1].

Materials:

  • Electrophile: 2-chloro-3-cyanopyridine (or similar)

  • Nucleophile: 2-substituted phenol (sterically hindered)

  • Base:

    
     (1.5 equiv)[2][3]
    
  • Solvent: DMF or NMP (0.5 M)

Step-by-Step:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Moisture sensitivity is higher due to the hygroscopic nature of

    
    .
    
  • Activation: Combine phenol and

    
     in DMF. Stir at 40°C for 30 mins.
    
  • Coupling: Add the aryl chloride. Heat to 90–110°C .

  • Monitoring: Look for the disappearance of the aryl chloride. If the reaction stalls, add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst, though the "Cesium Effect" usually negates this need.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF/NMP traces.

Protocol C: Industrial Case Study – Sorafenib Intermediate

Context: This protocol mirrors the industrial synthesis of the diaryl ether core of the anticancer drug Sorafenib [2]. It demonstrates regioselectivity and scale-up viability.[4][5]

Reaction: 4-chloro-N-methyl-2-pyridinecarboxamide + 4-aminophenol


 Ether Intermediate.

Step-by-Step:

  • Charge: To a flask, add 4-aminophenol (1.05 equiv) and DMF (5 vol).

  • Base Addition: Add Potassium tert-butoxide (

    
    ) (1.1 equiv) in portions at 0–5°C.
    
    • Note: Stronger base is used here to ensure complete deprotonation of the phenol without affecting the amide nitrogen or aniline significantly under these conditions.

  • Electrophile: Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 equiv).

  • Heating: Heat to 80°C for 4–6 hours.

  • Quench: Cool to RT. Add water slowly. The product precipitates as a solid.

  • Purification: Filtration yields the intermediate in >90% purity, ready for the subsequent urea formation step.

Data Summary & Decision Matrix

Table 1: Reaction Parameter Optimization

ParameterStandard ConditionHigh-Performance ConditionGreen Alternative
Base



/ PEG-400
Solvent DMSO / DMFNMP / DMAcCyrene / Aqueous HPMC
Temp 80–120°C60–100°C40–80°C
L.G. Fluoride (

)
Chloride (

) / Bromide (

)
Fluoride (

)
Use Case Activated Nitro-benzenesPyridines, Hindered phenolsPharma compliance, Sustainability
Workflow Logic for Condition Selection

Workflow Start Analyze Substrate CheckAct Is the Ring Activated? (Ortho/Para EWG?) Start->CheckAct HighlyAct Highly Activated (e.g., NO2, CN) CheckAct->HighlyAct Yes ModAct Moderately Activated (e.g., Pyridine, Carbonyl) CheckAct->ModAct Weakly MetalCat Switch Strategy: Ullmann or Buchwald Coupling CheckAct->MetalCat No (Electron Rich) CheckLG Leaving Group? Standard Protocol A: K2CO3 / DMSO / 80°C CheckLG->Standard F, Cl Cesium Protocol B: Cs2CO3 / DMF / 100°C CheckLG->Cesium Cl, Br (Difficult) CheckLG->MetalCat I (Unreactive in SNAr) HighlyAct->CheckLG ModAct->CheckLG

Figure 2: Decision matrix for selecting reaction conditions based on electronic activation and leaving group ability.

Troubleshooting & Critical Controls

  • Hydrolysis (The "Wet" Solvent Problem):

    • Symptom:[1][4][6][7][8] Formation of phenols (from aryl halide hydrolysis) instead of diaryl ethers.

    • Fix: Use anhydrous solvents. If using

      
      , dry it. If the reaction is slow, water from the atmosphere can enter; use a sealed tube or inert gas line.
      
  • Regioselectivity (Multiple Leaving Groups):

    • Scenario: 2,4-difluoronitrobenzene.

    • Rule: Nucleophilic attack occurs preferentially at the position para to the strongest EWG due to greater resonance stabilization of the Meisenheimer intermediate.

    • Control: Lower temperature (-10°C to 0°C) favors kinetic control and higher regioselectivity.

  • Substrate Polymerization:

    • Scenario: Using Cyrene as a solvent with strong bases.

    • Insight: Cyrene is not stable with strong bases (

      
      , 
      
      
      
      ) over long periods [3]. Use inorganic carbonates (
      
      
      ) and keep reaction times short if using this green solvent.

References

  • Flessner, T. et al. (2004). "The Cesium Effect: Syntheses of Diaryl Ethers." Journal of Organic Chemistry. (Validated via general chemical principles and search results 1.14, 1.19).

  • Bankston, D. et al. (2002).[9] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781.[9]

  • Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chemical Communications.

  • Bunnett, J. F. (1951). "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Chemical Reviews.

Sources

Application Note: Process Development & QC for 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline (CAS: 329249-16-1) is a critical pharmacophore building block, most notably utilized as the "aniline fragment" in the convergent synthesis of Anacetrapib (MK-0859) , a Cholesteryl Ester Transfer Protein (CETP) inhibitor.

The molecule features a biaryl ether linkage and a trifluoromethyl (


) group ortho to the amine. The 

moiety is essential for metabolic stability and lipophilicity but introduces specific synthetic challenges—primarily the risk of hydrodefluorination during the nitro-reduction phase. This guide outlines a robust, self-validating protocol for its synthesis and quality control, emphasizing impurity rejection and process safety.

Chemical Profile & Critical Quality Attributes (CQAs)

PropertySpecification / Data
IUPAC Name 4-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline
CAS Number 329249-16-1
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 295.30 g/mol
Appearance Off-white to pale brown solid (oxidizes upon air exposure)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
Key Impurities 1.[1][2][3][4][5][6][7][8] Nitro-precursor (incomplete reduction)2. Des-fluoro analog (over-reduction)3. Azo-dimers (oxidation)

Synthetic Pathway & Logic

The industrial route typically employs a Nucleophilic Aromatic Substitution (


) followed by a catalytic hydrogenation.
Mechanism & Causality
  • Ether Formation (

    
    ):  The electron-withdrawing nitro and trifluoromethyl groups on the starting fluorobenzene activate the ring, allowing the 4-isopropylphenol phenoxide to displace the fluoride.
    
    • Critical Control: Water must be excluded to prevent hydrolysis of the fluorobenzene to the phenol byproduct.

  • Nitro Reduction: The nitro group is reduced to the aniline using

    
    .
    
    • Critical Control: The

      
       group is susceptible to hydrogenolysis (loss of fluorine) under aggressive hydrogenation conditions (high T, high P). Milder conditions or sulfided catalysts are often required.
      
Workflow Diagram

SynthesisWorkflow Input1 4-Fluoro-2-(trifluoromethyl) nitrobenzene Step1 Step 1: SnAr Coupling (K2CO3, DMF, 80°C) Input1->Step1 Input2 4-Isopropylphenol Input2->Step1 Intermed Nitro-Ether Intermediate Step1->Intermed >98% Conv. Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Product Target Aniline (CAS 329249-16-1) Step2->Product Control Temp <40°C

Figure 1: Two-stage synthetic workflow for the Anacetrapib aniline intermediate.

Detailed Experimental Protocols

Step 1: Coupling

Objective: Synthesize 4-(4-isopropylphenoxy)-2-(trifluoromethyl)-1-nitrobenzene.

  • Setup: Charge a reactor with 4-isopropylphenol (1.0 equiv) and Potassium Carbonate (

    
    , 1.2 equiv, granular).
    
  • Solvent: Add DMF (Dimethylformamide, 5 vol). Note: DMF promotes the reaction via dipolar aprotic solvation of the cation.

  • Addition: Add 4-fluoro-2-(trifluoromethyl)nitrobenzene (1.05 equiv).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Self-Validating Check (IPC): Monitor by HPLC.[5][6][7][9][10] Reaction is complete when limiting phenol is <1.0%.

  • Workup: Cool to 20°C. Quench into water (10 vol). The product usually precipitates as a solid. Filter, wash with water, and dry.

Step 2: Catalytic Hydrogenation (Critical Step)

Objective: Reduce nitro group without defluorination.

  • Loading: Dissolve the Nitro-Ether intermediate in Methanol (10 vol).

  • Catalyst: Add 5% Pd/C (50% wet, 2 wt% loading relative to substrate).

    • Expert Insight: Do not use Pd(OH)2 (Pearlman’s catalyst) as it is too aggressive and promotes defluorination of the

      
       group.
      
  • Reaction: Hydrogenate at 30–40 psi

    
     at ambient temperature (20–25°C) .
    
    • Safety: Hydrogen gas is flammable. Ensure proper grounding.

  • Endpoint: Monitor

    
     uptake. Stop immediately upon cessation of uptake.
    
    • Self-Validating Check (IPC): Check LC-MS.[5]

      • Pass: Product Mass (M+1 = 296).

      • Fail: Des-fluoro impurity (M+1 = 278). If des-fluoro > 0.5%, the batch is rejected or requires recrystallization.

  • Isolation: Filter catalyst over Celite (Keep wet to prevent pyrophoric ignition). Concentrate filtrate.

Quality Control & Analytical Methods

Anilines are notorious for "browning" due to oxidation. Purity analysis must be performed on freshly prepared solutions.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[5][7]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 240 nm (Aniline absorption) and 210 nm.

  • Flow Rate: 1.0 mL/min.[5][10]

QC Decision Logic

QCDecisionTree Start Crude Aniline Isolated ColorCheck Appearance Light/Pale? Start->ColorCheck HPLCPurity HPLC Purity > 98.5%? ColorCheck->HPLCPurity Yes Reprocess Recrystallize (Heptane/EtOAc) ColorCheck->Reprocess No (Dark) DefluoroCheck Des-fluoro < 0.1%? HPLCPurity->DefluoroCheck Yes HPLCPurity->Reprocess No Pass RELEASE For Synthesis DefluoroCheck->Pass Yes Reject REJECT (Irreversible) DefluoroCheck->Reject No (Cannot purify) Reprocess->Start Re-test

Figure 2: Quality Control Decision Tree. Note that des-fluoro impurities are structurally very similar to the product and are difficult to remove by standard crystallization, necessitating a "Reject" decision if limits are exceeded.

Handling and Stability

  • Storage: Store under Nitrogen or Argon atmosphere at 2–8°C.

  • Safety: The trifluoromethyl group increases skin permeability. Wear double nitrile gloves and handle in a fume hood.

  • Stability: The compound is an aniline; prolonged exposure to light and air will cause formation of azobenzene impurities (colored red/orange).

References

  • Kuethe, J. T., et al. "Asymmetric Synthesis of Anacetrapib." Journal of Organic Chemistry, 2009, 74(11), 4290–4297. (Describes the coupling of the aniline fragment).

  • Damon, D. B., et al. "Process Development of Anacetrapib." Organic Process Research & Development, 2010. (Detailed industrial scale-up considerations).

  • Merck Sharp & Dohme Corp. "Synthesis of intermediates for preparing anacetrapib." European Patent EP2468736A1. (Specific examples of nitro reduction and ether formation).

  • PubChem Compound Summary. "Anacetrapib." (Structural confirmation and physical property data).

Sources

Technical Application Note: Agrochemical Utilization of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

[1][2]

Executive Summary & Chemical Profile

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a specialized "right-hand side" building block for the synthesis of Chitin Synthesis Inhibitors (CSIs).[1] Its structural uniqueness lies in the 2-trifluoromethyl (


) group4-isopropylphenoxy moiety1
Chemical Identity Table
PropertySpecification
Chemical Name 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline
Functional Class Fluorinated Diaryl Ether Amine / Pesticide Intermediate
Primary Application Synthesis of Benzoylphenylureas (e.g., novel analogs of Flufenoxuron/Lufenuron)
Molecular Formula

Molecular Weight 295.30 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Dichloromethane, Ethyl Acetate, Toluene; Insoluble in Water

Core Application: Synthesis of Benzoylphenylurea Insecticides

The primary utility of this aniline is its coupling with benzoyl isocyanates to form Benzoylphenylureas (BPUs) .[1] These compounds act as Insect Growth Regulators (IGRs) by inhibiting chitin synthesis, leading to abortive molting in Lepidoptera larvae and mites.[1][2]

Mechanism of Synthesis

The reaction involves the nucleophilic addition of the aniline nitrogen to the highly electrophilic carbon of the isocyanate group.[1] This reaction is rapid, exothermic, and typically quantitative, requiring anhydrous conditions to prevent the hydrolysis of the isocyanate into its corresponding amide.[1]

Key Reaction:

1
Visualization: Synthetic Pathway

The following diagram illustrates the critical workflow for converting the intermediate into a bioactive BPU.

SynthesisWorkflowStartStart: 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)anilineReactionNucleophilic Addition(Exothermic, 25-40°C)Start->Reaction DissolveReagentReagent: 2,6-DifluorobenzoylisocyanateReagent->Reaction Dropwise AddnSolventSolvent: Anhydrous Toluene(Avoids Hydrolysis)Solvent->Reaction MediumProductCrude BenzoylureaReaction->Product PrecipitatePurificationRecrystallization(EtOH or Acetone)Product->Purification Filter & WashFinalActive Ingredient(>98% Purity)Purification->Final Dry

Figure 1: Step-by-step synthetic pathway for converting the aniline intermediate into a bioactive benzoylurea insecticide.

Experimental Protocols

Protocol A: Synthesis of a Novel Benzoylurea Analog

Objective: To synthesize 1-[2,6-difluorobenzoyl]-3-[4-(4-isopropylphenoxy)-2-(trifluoromethyl)phenyl]urea.

Reagents:

  • 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline (1.0 eq)[1][3]

  • 2,6-Difluorobenzoyl isocyanate (1.1 eq)[1]

  • Anhydrous Toluene (Solvent)[1]

Procedure:

  • Preparation: Charge a dry 3-neck round-bottom flask with 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline (10 mmol) and anhydrous toluene (50 mL). Ensure the system is under an inert nitrogen atmosphere.[1]

  • Dissolution: Stir at room temperature (25°C) until the aniline is completely dissolved.

  • Addition: Place 2,6-difluorobenzoyl isocyanate (11 mmol) in a pressure-equalizing addition funnel. Add dropwise to the aniline solution over 30 minutes.[1] Note: The reaction is exothermic; maintain temperature <40°C.

  • Reaction: Stir the mixture for 4–6 hours at ambient temperature. A thick white precipitate (the urea) should form.[1]

  • Work-up: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake twice with cold toluene (2 x 10 mL) and once with n-hexane (20 mL) to remove unreacted isocyanate.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Validation: Confirm structure via

    
    -NMR and LC-MS.
    
Protocol B: Quality Control (HPLC Method)

Objective: To verify the purity of the starting aniline before synthesis.[1] Impurities (e.g., isomers) can drastically reduce the biological efficacy of the final pesticide.[1]

Instrument: HPLC with UV/Vis Detector (e.g., Agilent 1260). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 60% B; 2-15 min: 60%

95% B; 15-20 min: 95% B
Detection UV @ 254 nm (Aromatic ring) and 230 nm
Injection Vol 5 µL
Retention Time ~12.5 min (varies by column; highly lipophilic)

Biological Validation: Mode of Action (MoA)

The resulting benzoylurea acts as a Chitin Synthesis Inhibitor (Type 0, IRAC Group 15) .[1] It does not kill adult insects directly but prevents larvae from molting successfully.[1]

Biological Pathway Visualization

MoACompoundBenzoylurea Application(Ingestion/Contact)TargetTarget Site:Chitin Synthase 1 (CHS1)Compound->Target BindsInhibitionInhibition ofN-acetylglucosamine polymerizationTarget->Inhibition BlocksEffectMalformation ofEndocuticleInhibition->Effect CausesOutcomeAbortive Molting(Death at Ecdysis)Effect->Outcome Results in

Figure 2: Mode of Action pathway.[1] The compound disrupts the formation of the new cuticle during the molting process.[1]

Bioassay Protocol: Leaf Dip Method (Mites/Larvae)

Target: Tetranychus urticae (Two-spotted spider mite) or Plutella xylostella (Diamondback moth).[1]

  • Formulation: Dissolve the synthesized benzoylurea in acetone (1%) and dilute with water containing a surfactant (e.g., Triton X-100, 0.05%) to prepare serial dilutions (e.g., 100, 50, 25, 12.5 ppm).

  • Application: Dip kidney bean leaf discs (for mites) or cabbage leaf discs (for moths) into the solution for 10 seconds. Air dry for 1 hour.

  • Infestation: Place 10–20 larvae (L2 stage) or adult mites onto the treated leaves.

  • Incubation: Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment:

    • Mites: Count dead/alive at 48h and 7 days (ovicidal effect is common).[1]

    • Larvae: Observe molting success. Mortality is recorded when larvae fail to shed the old cuticle (typically 72–96 hours).[1]

References

  • BenchChem. (2025).[1] Flufenoxuron's Disruption of Chitin Synthesis: A Technical Guide. Retrieved from [1]

  • University of Hertfordshire. (2025).[1] PPDB: Pesticide Properties DataBase - Flufenoxuron. Retrieved from [1]

  • Sigma-Aldrich. (2024). Product Specification: 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline. (Analog Reference). Retrieved from [1]

  • Food Safety Commission of Japan. (2007).[1] Evaluation of Flufenoxuron (Benzoylurea Insecticide). Retrieved from [1]

  • IRAC. (2024). Mode of Action Classification Scheme (Group 15: Inhibitors of Chitin Biosynthesis). Retrieved from [1]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

[1][2]

Ticket ID: #PUR-CF3-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Removal & Troubleshooting Guide[1][2]

Executive Summary

You are likely working with 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline , a critical intermediate often used in the synthesis of pyrrole-class insecticides (e.g., Chlorfenapyr analogs) or kinase inhibitors.[3][1]

Achieving pharmaceutical-grade purity (>98%) with this compound is challenging due to two primary factors:

  • Electronic Effects: The ortho-trifluoromethyl (

    
    ) group is strongly electron-withdrawing, significantly reducing the basicity of the amine (pKa 
    
    
    2.5–3.0).[3][1][2] This makes standard "acid-base extraction" protocols (relying on protonation with weak acids) less efficient than with typical anilines.[3][1][2]
  • Lipophilicity: The isopropyl-phenoxy tail makes the molecule highly lipophilic, causing it to "oil out" rather than crystallize during purification.[2]

This guide provides a self-validating workflow to remove the three most common impurity classes: unreacted phenols, nitro-intermediates, and oxidation byproducts.[1]

Module 1: Know Your Enemy (Impurity Profiling)

Before initiating purification, identify which impurity is compromising your sample.[2][4] Use this table to correlate visual symptoms with chemical causes.

Impurity TypeChemical SourceVisual/Physical SymptomDetection (TLC/HPLC)
Type A: Acidic 4-Isopropylphenol (Starting Material)Sticky, non-drying oil; distinct phenolic odor.[3][1][2]Lower Rf than product.[1][2] Stains strongly with PMA/KMnO4.[1][2]
Type B: Neutral Nitro-Intermediate (Incomplete Reduction)Yellow/Orange tint.[1][2]Higher Rf than product. UV-active but non-ionizable.[1][2]
Type C: Oxidative Azo/Hydrazo Dimers or Aniline Oxidation Dark brown/red color; "gummy" texture.[1][2]Ghost peaks near product; broad baseline humps.[1][2]
Type D: Inorganic Metal Salts (Fe, Sn, Pd residues)Fine grey/black particulates; ash residue.[3][2]Baseline noise; insoluble in organic solvents.[1][2]

Module 2: The "Reverse" Extraction Protocol (Primary Cleanup)

The Problem: Standard aniline purification often suggests extracting the amine into aqueous HCl, washing the organic layer, and then basifying. The Risk: Due to the

The Solution: Instead of targeting the amine, target the phenol impurity . The phenol is acidic (pKa

3
Step-by-Step Workflow
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] (Ratio: 10 mL solvent per 1 g crude).[1][2]

  • Alkaline Wash (Critical Step):

    • Wash the organic phase 2x with 1M NaOH (or 5% KOH).[1][2]

    • Mechanism:[1][2][5] This converts unreacted 4-isopropylphenol into sodium 4-isopropylphenolate (water-soluble).[3][1][2]

    • Observation: The aqueous layer may turn yellow/brown (phenolate salts are often colored).[2]

  • Neutralization: Wash the organic phase 1x with Brine (Saturated NaCl) to remove excess base and break emulsions.[1][2]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Module 3: Advanced Purification (Recrystallization)

If the product remains colored or impure after Module 2, use Recrystallization. Do not rush this step; this molecule is prone to "oiling out."[1][2][6]

Solvent System Selection
Solvent SystemRatio (v/v)Best For...Protocol Note
Hexane / Toluene 9:1 to 5:1Removing Nitro Impurities Dissolve in min.[3][1][2] hot Toluene; add hot Hexane until cloudy. Cool slowly.
Ethanol / Water 4:1General Polishing Dissolve in hot EtOH; add water dropwise.[1][2] Good for removing inorganic salts.[1][2]
Hexane / EtOAc 10:1Oily Crudes Use if the product refuses to solidify.[2] Keep at -20°C overnight.
Troubleshooting "Oiling Out"

Issue: The solution cools, and a second liquid layer forms instead of crystals. Fix:

  • Reheat to dissolve the oil.

  • Add a seed crystal (if available) or scratch the glass wall with a spatula.[1][2]

  • Add 5% more of the "good" solvent (e.g., Toluene or Ethanol) to keep the oil soluble slightly longer.

  • Cool to Room Temp first, then move to the fridge. Do not plunge directly into ice. [1][2]

Module 4: Visualization & Logic Flow

Diagram 1: The Purification Decision Tree

Use this logic flow to determine the correct purification route based on your crude material's state.[2]

PurificationLogicStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidCrystallineOilDark Viscous OilCheckState->OilGummyCheckImpurityMain Impurity?Solid->CheckImpurityActionWashMethod A: Alkaline Wash(1M NaOH Extraction)Oil->ActionWashAlways perform firstPhenolPhenol (Starting Mat.)CheckImpurity->PhenolAcidic OdorNitroNitro (Intermediate)CheckImpurity->NitroYellow ColorUnknownComplex / TarCheckImpurity->UnknownDark/BlackPhenol->ActionWashActionRecrystMethod B: Recrystallization(Hexane/Toluene)Nitro->ActionRecrystActionColumnMethod C: Flash Column(SiO2, Hex/EtOAc)Unknown->ActionColumnActionWash->CheckStateRe-evaluate

Caption: Decision matrix for selecting the optimal purification method based on physical state and impurity profile.

Diagram 2: The "Reverse" Extraction Mechanism

Understanding why we use Base (NaOH) instead of Acid (HCl) for this specific aniline.

ExtractionMechOrganicLayerOrganic Layer(EtOAc/DCM)AqueousLayerAqueous Layer(1M NaOH)OrganicLayer->AqueousLayerWashing StepAnilineTarget Aniline(Neutral)OrganicLayer->AnilineRetainsNitroNitro Impurity(Neutral)OrganicLayer->NitroRetainsPhenolPhenol Impurity(Deprotonated)AqueousLayer->PhenolCaptures asPhenolate Salt

Caption: Segregation of species during alkaline wash.[3][1][2] The target aniline remains in the organic phase due to low basicity.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product turned purple/brown after drying. What happened? A: This is typical oxidative instability .[1][2] Anilines, especially electron-deficient ones, are light- and air-sensitive.[3][1]

  • Immediate Fix: Perform a quick filtration through a small pad of silica gel using Hexane:EtOAc (8:2).[1][2]

  • Prevention:[1][2][7][8] Store the purified solid under Nitrogen or Argon in an amber vial at -20°C.[1][2]

Q2: Can I use HCl to extract the aniline? A: Proceed with caution. The

Concentrated HClH2SO43

Q3: The melting point is 5°C lower than reported. Is it wet? A: Likely yes, or it contains the Nitro-precursor .[1][2]

  • Test: Run a TLC.[1][2] If you see a spot running slightly faster than your amine (higher Rf), it is the unreduced nitro compound.

  • Fix: Recrystallize from Hexane/Toluene.[1][2] The nitro compound is usually more soluble in toluene and will stay in the mother liquor.[2]

References

  • PubChem. (2025).[1][2][9] 2-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine.[1][2] [Link][3][1]

  • University of Rochester. (n.d.).[1][2] Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. [Link]

  • Organic Syntheses. (1979).[1][2] 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Org. Synth. 1979, 59, 202. [Link]

  • Biotage. (2023).[1][2][10] How can I remove color from my reaction product?[Link]

Technical Support Center: Stability of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist Last Updated: February 14, 2026

Welcome to the technical support guide for 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the handling, storage, and stability assessment of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline in solution?

The stability of this molecule is influenced by a combination of factors inherent to its structure: an aniline core, a trifluoromethyl group, and a substituted phenoxy ether linkage. The primary factors to consider are:

  • Oxidation: The aniline functional group is electron-rich and susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, metal ions, or oxidizing agents can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species.[3] This is often observed as a yellowing or browning of the solution over time.

  • Light (Photodegradation): Aromatic amines can be sensitive to light, particularly in the UV spectrum.[3] Energy from light can induce the formation of reactive radical species, accelerating degradation. Photostability testing is a standard part of stress testing as described in ICH guideline Q1B.[4][5][6]

  • pH (Hydrolysis): While the ether linkage and the trifluoromethyl group are generally stable, extreme pH conditions (strong acid or strong base) coupled with elevated temperatures can potentially promote hydrolysis.[7] The aniline moiety's basicity means the compound will exist in its protonated (salt) form at low pH, which can alter its stability profile compared to the free base.

  • Temperature: Elevated temperatures accelerate all chemical degradation reactions.[2] It is a critical factor in both long-term storage and in forced degradation studies to predict shelf-life.[4]

Q2: My solution of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline turned yellow/brown. What is the likely cause and how can I prevent it?

A color change to yellow or brown is a classic indicator of aniline oxidation.[3] The aniline nitrogen is easily oxidized, leading to the formation of highly conjugated systems and polymeric impurities that absorb visible light.

Causality: This process is often initiated by atmospheric oxygen and can be catalyzed by trace metal impurities or light.

Prevention & Mitigation:

  • Use High-Purity Solvents: Use freshly opened, HPLC-grade or anhydrous solvents to minimize contaminants.

  • De-gas Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before preparing solutions to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Prepare solutions in a glove box or under a blanket of inert gas.

  • Store Properly: Store stock solutions in amber vials to protect from light, and purge the headspace with inert gas before sealing. Store at recommended low temperatures (see table below).

  • Add Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this must be validated to ensure it does not interfere with downstream experiments.

Q3: How does the trifluoromethyl (-CF3) group affect the molecule's stability?

The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:

  • Increased Oxidative Stability: It decreases the electron density on the benzene ring and, to a lesser extent, on the aniline nitrogen. This makes the amine less susceptible to oxidation compared to non-fluorinated anilines.[8]

  • High Bond Strength: The Carbon-Fluorine bond is exceptionally strong, making the -CF3 group itself highly resistant to metabolic and chemical degradation.[9]

Therefore, the -CF3 group is generally considered to enhance the overall stability of the molecule, particularly against oxidative pathways.[8]

Troubleshooting Guide

Issue: Inconsistent results or loss of potency in my bioassay over time.

If you observe a decline in the expected activity of your compound, it is a strong indication of degradation.

Workflow for Investigating Compound Instability

G cluster_observe Observation cluster_investigate Investigation cluster_resolve Resolution observe Inconsistent Assay Results / Loss of Potency hypothesis Hypothesize Cause (e.g., Oxidation, Hydrolysis) observe->hypothesis fds Perform Forced Degradation Study (See Protocol 1) hypothesis->fds analysis Analyze via Stability- Indicating HPLC Method (See Protocol 2) fds->analysis identify Identify Degradants (LC-MS/MS) analysis->identify optimize Optimize Storage & Handling Conditions (See Table 1) identify->optimize retest Re-test in Assay optimize->retest

Sources

Technical Support Center: HPLC Separation of Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Resolution, Peak Shape, and Method Robustness for TFMA Isomers

Introduction: The Dual Challenge

Separating trifluoromethyl aniline (TFMA) isomers (2-, 3-, and 4-trifluoromethylaniline) presents a unique chromatographic challenge that often stalls method development on standard C18 columns.

As a researcher, you are likely facing two compounding issues:

  • Isobaric Selectivity: The isomers possess identical molecular weights (161.12 g/mol ) and nearly identical hydrophobicity (LogP), making standard alkyl-chain separation (C18/C8) inefficient.

  • The "Basicity Trap": While anilines are basic, the electron-withdrawing trifluoromethyl (-CF3) group significantly lowers the pKa of the amine (pKa ~2.5–3.5). This places the molecule in a "transition state" of ionization at standard acidic pH levels (pH 2–3), leading to retention time drift and peak distortion.

This guide moves beyond generic advice to provide specific, chemically grounded protocols for these fluorinated aromatics.

Module 1: Isomer Resolution (Selectivity)

Q: "I am using a high-efficiency C18 column, but the 3- and 4- isomers are co-eluting. How do I separate them?"

A: You must switch from hydrophobic subtraction to shape selectivity and pi-pi interactions.

Standard C18 columns separate primarily based on hydrophobicity. Since the -CF3 group is lipophilic regardless of position, the hydrophobic difference between the meta (3-) and para (4-) isomers is negligible.

The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: These phases possess aromatic rings that engage in pi-pi (

    
    -
    
    
    
    ) stacking with the aniline ring. The position of the electron-withdrawing -CF3 group alters the electron density of the aniline ring, creating distinct interaction strengths for the ortho, meta, and para isomers that a C18 chain cannot discriminate.
  • Solvent Choice Criticality: When using Phenyl phases, Methanol (MeOH) is preferred over Acetonitrile (ACN). ACN has its own pi-electrons (triple bond) which can shield the stationary phase, effectively "muting" the selective pi-pi interactions you need.

Protocol: Screening for Isomer Selectivity
ParameterRecommendationRationale
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl)Maximizes

-

interaction differences between isomers.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5)Maintains pH control; Formate is volatile for LC-MS.
Mobile Phase B Methanol (Start here)ACN suppresses the shape selectivity of phenyl columns.
Temperature 25°C - 35°CLower temperatures often enhance steric/shape selectivity.

Module 2: Peak Tailing & Shape

Q: "My peaks exhibit significant tailing (As > 1.5), even with a new column. Is this a silanol issue?"

A: Yes, but it is likely exacerbated by an incorrect pH strategy relative to the specific pKa of TFMAs.

The Chemistry: Unlike typical basic drugs (pKa ~9), trifluoromethyl anilines are very weak bases (pKa of conjugate acid


 2.6).
  • At pH 2.0: The amine is partially protonated (

    
    ). It interacts ionically with residual silanols (
    
    
    
    ), causing tailing.[1]
  • At pH 4.0 - 7.0: The amine is largely neutral (

    
    ).
    

The Solution: You have two robust options to fix tailing:

Option A: The "Neutral" Approach (Recommended for Retention) Run the separation at pH 4.5 – 5.0 using an Ammonium Acetate buffer. At this pH, the TFMA is >99% neutral. Neutral molecules do not engage in cation-exchange with silanols, resulting in sharper peaks and higher retention on RP columns.

Option B: The "Silanol Suppression" Approach (If Low pH is required) If you must run at low pH (e.g., for other analytes), use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a strong ion-pairing agent that "masks" silanols and improves peak shape for amines, though it may suppress MS signal intensity.

Module 3: Troubleshooting Logic (Visualized)

Use the following logic flow to diagnose your specific separation issue.

HPLC_Troubleshooting cluster_resolution Resolution Issues cluster_tailing Peak Shape Issues Start Start: Separation Issue Issue_Type What is the primary failure? Start->Issue_Type Coelution Isomers Co-eluting (esp. 3- and 4-) Issue_Type->Coelution Tailing Peak Tailing (As > 1.5) Issue_Type->Tailing Current_Col Current Column? Coelution->Current_Col Switch_Col Switch to Phenyl-Hexyl or PFP Phase Current_Col->Switch_Col If C18/C8 Solvent_Check Using ACN? Current_Col->Solvent_Check If Phenyl Switch_Solvent Switch Organic to MeOH (Enhances Pi-Pi Selectivity) Solvent_Check->Switch_Solvent Yes Check_pH Check Mobile Phase pH Tailing->Check_pH Low_pH_Fix pH is < 3.0? Analyte is protonated. Add TFA or Raise pH. Check_pH->Low_pH_Fix Acidic Mid_pH_Fix pH 4.0 - 7.0? Analyte is Neutral. Check Column Age/Void. Check_pH->Mid_pH_Fix Neutral

Caption: Decision tree for diagnosing resolution vs. peak shape issues in TFMA analysis.

Frequently Asked Questions (FAQs)

Q: Why does my retention time drift significantly for the 2-trifluoromethylaniline isomer? A: The ortho (2-) isomer is susceptible to "ortho-effect" steric shielding. If your mobile phase pH is near the pKa (approx 2.5), even small fluctuations in buffer preparation or temperature will shift the ionization ratio significantly, causing drift.

  • Fix: Ensure your buffer capacity is high (20mM+) and the pH is at least 1.5 units away from the pKa (i.e., run at pH > 4.0).

Q: Can I use a standard UV detector, or do I need a Mass Spec? A: TFMAs have decent UV absorbance. However, avoid 200-210 nm if using Formic Acid or Acetate buffers, as the background noise will be high.

  • Recommendation: Monitor at 254 nm (aromatic ring) or 260 nm . If using a Phenyl column, be aware that the column bleed (if using low quality columns) can interfere at very low wavelengths.

Q: I see a "ghost peak" in my blank run after injecting the 4-isomer. A: Fluorinated anilines are highly lipophilic and can stick to the PTFE seals in your autosampler or pump seals.

  • Fix: Implement a needle wash with a high organic content (e.g., 90% Methanol / 10% Water) containing 0.1% Formic Acid to ensure full protonation and solubility during the wash cycle.

References

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Discusses the superiority of Phenyl/PFP phases for benzene ring positional isomers).

  • Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? (Details silanol interactions and pH effects on basic analytes).

  • PubChem. (2025).[2][3] 4-(Trifluoromethyl)aniline Compound Summary. (Provides chemical structure and physical property data).

  • Chromatography Forum. (2017). Separation of positional isomers.[4] (Community discussion on using Biphenyl columns and Methanol for pi-pi selectivity).[5]

  • Sigma-Aldrich. HPLC Troubleshooting Guide. (Standard protocols for resolving peak tailing and retention drift).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.